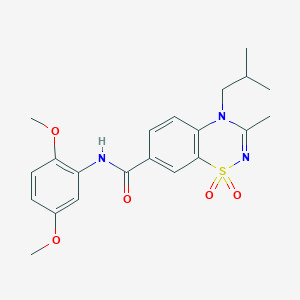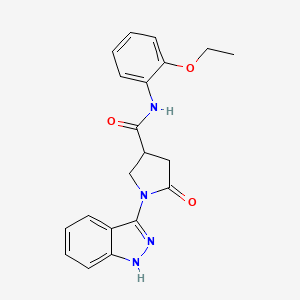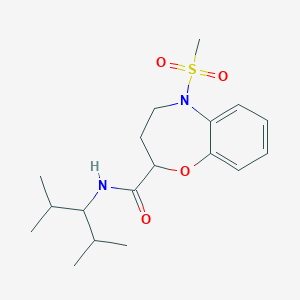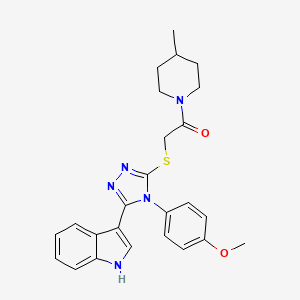![molecular formula C20H18BrN3O3 B11233678 2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11233678.png)
2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl and pyridazinyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxyphenyl and pyridazinyl groups.
Reduction: Reduced derivatives of the methoxyphenyl and pyridazinyl groups.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an inhibitor or activator of specific biological pathways.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide would depend on its specific application:
Medicinal Chemistry: It may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function.
Biological Studies: It could interact with cellular components, affecting various signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-bromo-N-(4-methoxyphenyl)benzamide
- 2-bromo-N-(2-pyridazinyl)benzamide
Properties
Molecular Formula |
C20H18BrN3O3 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-bromo-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-26-15-8-6-14(7-9-15)18-10-11-19(24-23-18)27-13-12-22-20(25)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
WPBJXGSBHMUZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine](/img/structure/B11233599.png)
![1-(3-methoxyquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11233618.png)
![4-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B11233622.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxo-3-phenylpropanamide](/img/structure/B11233626.png)



![N-(3-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11233643.png)

![methyl 2-({[4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11233656.png)
![N-(4-ethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11233670.png)
![6-allyl-N-cyclooctyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233671.png)

![Ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11233679.png)
